molecular formula C9H8ClN3OS B2811026 4-chloro-2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)phenol CAS No. 273216-76-5

4-chloro-2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)phenol

Cat. No. B2811026
CAS RN: 273216-76-5
M. Wt: 241.69
InChI Key: HMHGWLRIAHNQAQ-UHFFFAOYSA-N
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Description

The compound “4-chloro-2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)phenol” is a derivative of 1,2,4-triazole . Triazole compounds are heterocyclic compounds containing two carbon and three nitrogen atoms in the five-membered ring structure . They are known for their ability to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Synthesis Analysis

The synthesis of a similar compound, “4-amino-5-(4-chlorophenyl)-2-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one”, was performed starting from “4-Amino-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one” by four steps . Then it was converted to the corresponding Schiff base by using 4-methoxybenzaldehyde .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives, including the compound , is characterized by the presence of two carbon and three nitrogen atoms in the five-membered ring structure . This structure allows them to form specific interactions with different target receptors .


Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazole derivatives are diverse and depend on the specific substituents present in the molecule . For instance, the synthesis of a similar compound involved reactions with various ester ethoxycarbonylhydrazones and several primary amines .

Scientific Research Applications

Corrosion Inhibition

Research on Schiff’s bases of triazole derivatives, including those structurally related to the target compound, has shown promising results as corrosion inhibitors for metals. These compounds effectively protect metals by forming a protective layer on their surface, significantly reducing the rate of corrosion in aggressive environments such as hydrochloric acid solutions. The inhibition efficiency is largely attributed to the adsorption of these molecules on the metal surface, following the Langmuir adsorption isotherm model, with their performance influenced by molecular structure as evaluated through density functional theory (DFT) calculations (Ansari, Quraishi, & Singh, 2014).

Antimicrobial Activity

Triazole derivatives, closely related to 4-chloro-2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)phenol, have been synthesized and evaluated for their antimicrobial properties. These compounds exhibit significant antibacterial and antifungal activities, which are confirmed through structural analysis and biological evaluations. The studies encompass the synthesis of novel compounds and their testing against various microbial strains, highlighting the potential of triazole derivatives as effective antimicrobial agents (Hui et al., 2000).

Enzyme Inhibition

Investigations into Schiff’s base derivatives of triazoles have shown that these compounds can serve as potent inhibitors of tyrosinase, an enzyme involved in the biosynthesis of melanin. These studies indicate that such compounds can inhibit enzyme activity, potentially offering therapeutic avenues for conditions related to melanin overproduction. The inhibitory effects are attributed to the ability of these compounds to interact with the enzyme, as supported by various analytical techniques including fluorescence quenching and molecular simulation assays (Yu et al., 2015).

Mechanism of Action

Future Directions

The future directions in the research and development of 1,2,4-triazole derivatives, including “4-chloro-2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)phenol”, could involve the design and synthesis of new derivatives with enhanced biological activities and improved safety profiles . In silico pharmacokinetic and molecular modeling studies could also be useful in guiding the rational design and development of new target-oriented 1,2,4-triazolo-based drugs .

properties

IUPAC Name

3-(5-chloro-2-hydroxyphenyl)-4-methyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3OS/c1-13-8(11-12-9(13)15)6-4-5(10)2-3-7(6)14/h2-4,14H,1H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMHGWLRIAHNQAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=S)C2=C(C=CC(=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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